1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine

Lipophilicity Drug-likeness Lead optimization

Fragment-like thiazole-pyrazole hybrid (MW 208.29, TPSA 71 Ų) with defined 4-amino regiochemistry. The 4-NH₂ substitution provides distinct hydrogen-bonding geometry vs. the 3-amino isomer (ΔXLogP3 = 0.3), enabling regioisomeric SAR studies. • Regioisomeric probe for kinase hinge-binding & COMT active-site mapping (cf. PDB 5P8W ligand scaffold) • Fragment-compliant profile: XLogP3 = 1.2, 1 HBD, 4 HBA, 3 rotatable bonds • 95% purity with batch-specific QC; ships ambient; for R&D use only

Molecular Formula C9H12N4S
Molecular Weight 208.29 g/mol
Cat. No. B13256513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine
Molecular FormulaC9H12N4S
Molecular Weight208.29 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)CNC2=CN(N=C2)C
InChIInChI=1S/C9H12N4S/c1-7-9(14-6-11-7)4-10-8-3-12-13(2)5-8/h3,5-6,10H,4H2,1-2H3
InChIKeyQQQITVVOCQWKNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine Overview


1-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine (CAS 1491967-32-8) is a heterocyclic small molecule featuring a pyrazole and a thiazole ring linked by a methylene bridge. With a molecular formula of C₉H₁₂N₄S and a molecular weight of 208.29 g/mol, it belongs to the thiazole-pyrazole hybrid class, a scaffold frequently explored in kinase inhibitor and neuropsychiatric drug discovery programs [1]. The 4-amino substitution pattern on the pyrazole ring distinguishes it from closely related positional isomers that share the same formula but locate the amine at the 3-position [2].

4-Amino regioisomer – distinguishes from 3-amino analog for kinase hinge-binding SAR studies.
Methylene-bridged scaffold – preserves flexible H-bond donor geometry relevant to COMT inhibitor design.
Fragment-like profile – MW 208 Da, TPSA 71 Ų; suitable as building block for fragment screening libraries.

1-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine: Differentiation from Analogs


The 4-amino and 3-amino regioisomers of this thiazole-pyrazole series are not interchangeable. Even when sharing identical molecular formulas and commercial purity specifications, the shift in the amine position alters the spatial presentation of the hydrogen-bond donor, which is critical for target recognition. This effect is documented for the broader class: in a co-crystal structure of the structurally related compound [5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]methanamine with COMT (PDB 5P8W), the precise orientation of the thiazole-pyrazole vector determines the ligand's binding mode [1]. Furthermore, computed lipophilicity differs measurably between the 4-amino isomer (XLogP3 = 1.2) and the 3-amino isomer (XLogP3 = 1.5), a delta of 0.3 log units that is substantial enough to influence permeability, solubility, and non-specific binding in cellular assays [2][3].

Regioisomer 4-amino → 3-amino shift alters computed lipophilicity and H-bond presentation; may not transfer binding or permeability outcomes.
Linker Directly connected analog (no methylene bridge) restricts rotamer space; can compromise target geometry inferred from PDB 5P8W.
Supply 3-amino isomer listed as discontinued; substitution may introduce procurement discontinuity and undocumented purity shifts.

Differentiation Evidence for 1-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine


Reduced Lipophilicity vs. 3-Amino Positional Isomer

The target compound (4-amino isomer) exhibits a lower computed lipophilicity compared to its direct positional isomer, the 3-amino analog. The XLogP3-AA value for the 4-amino compound is 1.2, while the 3-amino isomer records an XLogP3-AA of 1.5 [1][2]. This difference of 0.3 log units, derived from the same computational algorithm (XLogP3), suggests that the 4-amino isomer is measurably less lipophilic, a property that can correlate with improved aqueous solubility and reduced cytochrome P450 promiscuity in early-stage discovery programs.

Lipophilicity
Cross-study comparable
Δ XLogP3 = −0.3
Lower computed lipophilicity vs. 3-amino isomer; may support solubility and CYP promiscuity review.
Computed values from PubChem (2025); experimental verification recommended.
Lipophilicity Drug-likeness Lead optimization

Distinct H-Bond Donor Geometry vs. Directly Linked Analog

The methylene bridge (-CH₂-) separating the thiazole and pyrazole-4-amine moieties in the target compound provides a flexible linker, which contrasts with the directly connected analog 1-methyl-5-(4-methyl-1,3-thiazol-5-yl)-1H-pyrazol-4-amine (CAS 2106600-43-3) that lacks any linker atom. This structural difference directly impacts the spatial position of the amine group, a critical hydrogen-bond donor, which in the direct analog is forced into a different rotameric space [1]. A structural analog from the same class, [5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]methanamine, has been co-crystallized with catechol-O-methyltransferase (COMT) (PDB 5P8W), demonstrating that the linker geometry is essential for productive hydrogen-bonding within the enzyme active site [2]. The target compound's linker preserves this productive geometry, whereas the direct analog's rigid connection restricts conformational freedom, likely altering its binding orientation.

Linker Geometry
Class-level inference
3 rotatable bonds vs. 1 in direct analog
Flexible methylene bridge preserves H-bond donor orientation seen in COMT co-crystal; rigid analog restricts sampling.
Binding geometry inferred from PDB 5P8W with near-identical analog.
Molecular recognition Structure-based design Kinase inhibitor hinge-binding

COMT Binding Demonstrated by Structural Analog

While direct binding data for the target compound itself are not yet published, the closest structural analog sharing the identical molecular formula and thiazole-pyrazole scaffold, [5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]methanamine, has been solved in complex with catechol-O-methyltransferase (COMT) at a resolution of 2.03 Å (R-Free = 0.204, R-Work = 0.168) [1]. This establishes that the C₉H₁₂N₄S thiazole-pyrazole chemotype is compatible with COMT ligand-binding site recognition. The target compound differs from the co-crystallized analog primarily in the position of the amine substituent (4-position vs. 3-position) and the presence of an N-methyl on the pyrazole ring, modifications that can be rationally exploited in structure-based design given the available structural template.

COMT Binding
Class-level inference
Analog co-crystallized (PDB 5P8W, 2.03 Å)
Same chemotype (C₉H₁₂N₄S) demonstrates COMT active-site recognition; supports scaffold for structure-based design.
No direct target compound co-crystal; 4-amino/N-methyl modifications require validation.
Catechol-O-methyltransferase Neurodegenerative disease X-ray crystallography

Commercial Purity Specification & Quality Assurance Documentation

The target compound is commercially available at a minimum purity specification of 95%, as verified by an independent supplier with full batch-level quality assurance documentation, including Safety Data Sheets (SDS) and Certificates of Analysis (COA) upon request . This purity threshold and documentation standard are critical for reproducible structure-activity relationship (SAR) studies, where impurities exceeding 5% can confound biological assay results. The 4-amino isomer's availability under these conditions, contrasted with the 3-amino isomer which is listed only as 'discontinued' by some catalog vendors , provides a practical procurement advantage for teams requiring consistent supply.

Purity & Supply
Lot attribute
≥95% purity, batch-level COA/SDS
Documented quality supports reproducible SAR; 3-amino analog discontinued, reinforcing procurement reliability.
Supplier data (2025); independent re-analysis advised for critical assays.
Chemical procurement Quality assurance Building block sourcing

Applications of 1-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine


Structure-Based COMT Inhibitor Design

The target compound's methylene-bridged scaffold closely mirrors the ligand co-crystallized with COMT in PDB 5P8W [1]. Medicinal chemistry teams can use this compound as a starting scaffold for structure-based optimization, leveraging the 4-amino substitution to explore novel hydrogen-bonding interactions within the COMT active site. The compound's lower lipophilicity (XLogP3 = 1.2) compared to its 3-amino isomer (XLogP3 = 1.5) may offer pharmacokinetic advantages that warrant systematic investigation in COMT-targeted programs [2][3].

Regioisomeric Probe in Kinase Hinge-Binding SAR

The 4-amino pyrazole motif is a recognized hinge-binding pharmacophore in kinase drug discovery. The target compound serves as a specific regioisomeric probe that, when tested in parallel with the 3-amino analog, can map the directional preferences of kinase hinge regions. The methylene linker provides conformational flexibility not present in the directly-connected analog, enabling the amine to sample a broader range of hinge hydrogen-bonding geometries .

Fragment Library Building Block

With a molecular weight of 208.29 Da and a topological polar surface area of 71 Ų, this compound conforms to fragment-like physicochemical criteria. Its commercial availability at 95% purity with documented quality assurance makes it suitable for inclusion in fragment screening libraries targeting methyltransferase enzymes, where the thiazole-pyrazole scaffold has demonstrated class-level activity [1][4].

Computational Chemistry and Property Benchmarking

The target compound's well-defined computed properties (XLogP3 = 1.2, TPSA = 71 Ų, 1 HBD, 4 HBA, 3 rotatable bonds) enable it to serve as a calibration compound or benchmark for computational models predicting solubility, permeability, or target engagement for methylene-bridged bis-heterocycles [4]. Its structural similarity to the PDB ligand O01 allows for retrospective validation of docking and free-energy perturbation (FEP) predictions against a known COMT-bound pose [1].

Application
Selection Property
Validation Focus
COMT structure-based inhibitor design
Scaffold similarity to PDB 5P8W ligand
Binding-mode geometry validation
Kinase hinge-binding regioisomeric probe
4-Amino pyrazole hinge pharmacophore
Regioisomeric SAR mapping
Fragment screening library component
Fragment-like physicochemical profile
Purity and solubility verification
Computational property benchmarking
Well-defined computed descriptors
Docking/FEP retrospective validation
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